molecular formula C17H17NO2 B5293429 N-[3-(allyloxy)phenyl]-4-methylbenzamide

N-[3-(allyloxy)phenyl]-4-methylbenzamide

Cat. No. B5293429
M. Wt: 267.32 g/mol
InChI Key: FMIJMRQEJQJVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-4-methylbenzamide, also known as AM404, is a synthetic analogue of anandamide, an endocannabinoid that is naturally produced in the body. AM404 has been extensively studied for its potential therapeutic applications due to its ability to modulate the endocannabinoid system.

Mechanism of Action

N-[3-(allyloxy)phenyl]-4-methylbenzamide acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. It also inhibits the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may contribute to the therapeutic potential of N-[3-(allyloxy)phenyl]-4-methylbenzamide.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-4-methylbenzamide has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. These effects are thought to be mediated through the modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(allyloxy)phenyl]-4-methylbenzamide in lab experiments is its ability to modulate the endocannabinoid system, which is involved in various physiological processes. However, one of the limitations is that it has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several potential future directions for research on N-[3-(allyloxy)phenyl]-4-methylbenzamide. One area of interest is its potential as a therapeutic agent for pain management, particularly in the treatment of chronic pain. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to establish its safety profile and potential side effects in humans.

Synthesis Methods

N-[3-(allyloxy)phenyl]-4-methylbenzamide can be synthesized through a multi-step process using commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with 3-allyloxyaniline to form N-[3-(allyloxy)phenyl]-4-methylbenzamide. The product is then purified through recrystallization to obtain pure N-[3-(allyloxy)phenyl]-4-methylbenzamide.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various fields of research, including pain management, neuroprotection, and cancer treatment. It has been shown to modulate the endocannabinoid system by inhibiting the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body.

properties

IUPAC Name

4-methyl-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-11-20-16-6-4-5-15(12-16)18-17(19)14-9-7-13(2)8-10-14/h3-10,12H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIJMRQEJQJVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(allyloxy)phenyl]-4-methylbenzamide

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